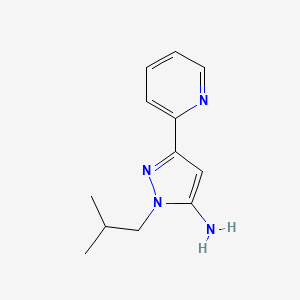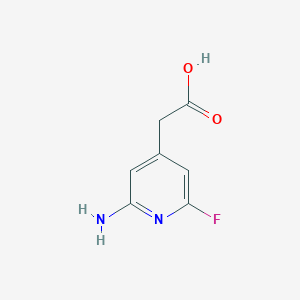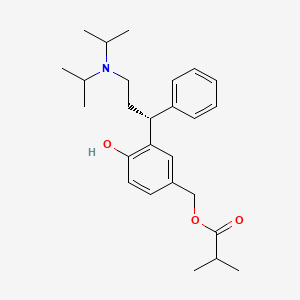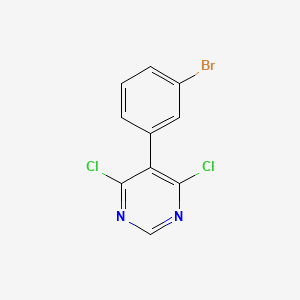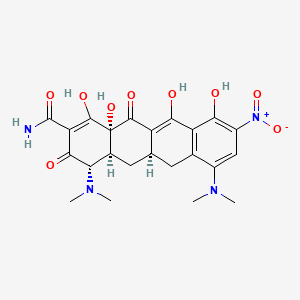
9-Nitrominocycline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Nitrominocycline is a derivative of minocycline, belonging to the tetracycline family of antibiotics. This compound is known for its antibacterial properties, particularly against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . It inhibits bacterial growth by binding to ribosomes and preventing protein synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitrominocycline typically involves the nitration of minocycline hydrochloride using a mixture of nitric acid and sulfuric acid . The reaction is conducted under controlled conditions to ensure the selective nitration at the 9-position of the minocycline molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions: 9-Nitrominocycline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products:
Reduction: The major product is 9-aminominocycline.
Substitution: Depending on the nucleophile used, various substituted derivatives of minocycline can be formed.
科学的研究の応用
9-Nitrominocycline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other tetracycline derivatives.
Biology: Its antibacterial properties make it a valuable tool in studying bacterial resistance mechanisms.
Medicine: It has potential therapeutic applications in treating infections caused by drug-resistant bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical compounds.
作用機序
9-Nitrominocycline exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit . This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby inhibiting protein synthesis . The disruption of protein synthesis ultimately leads to bacterial cell death .
類似化合物との比較
Minocycline: The parent compound of 9-Nitrominocycline, used to treat various bacterial infections.
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties.
Tigecycline: A derivative of minocycline with expanded antibacterial activity, particularly against multi-drug-resistant bacteria.
Uniqueness: this compound is unique due to its specific nitro substitution at the 9-position, which enhances its antibacterial activity against certain drug-resistant strains . This modification also imparts additional properties, such as potential antioxidant effects, making it a versatile compound in both research and therapeutic applications .
特性
分子式 |
C23H26N4O9 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC名 |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 |
InChIキー |
NSEFLFMALMVPQL-IRDJJEOVSA-N |
異性体SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
正規SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



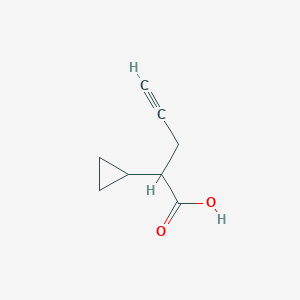
![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
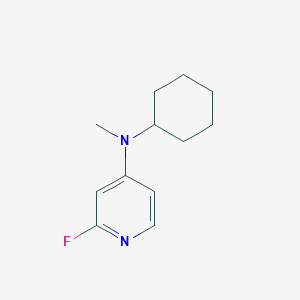


![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
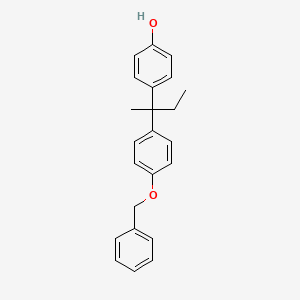
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)
![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
